Introduction: The Strategic Importance of the N-Benzylpiperidine Scaffold
Introduction: The Strategic Importance of the N-Benzylpiperidine Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 2-(1-Benzylpiperidin-4-yl)acetonitrile
In the landscape of modern medicinal chemistry, the N-benzylpiperidine (N-BP) motif stands out as a privileged scaffold. Its prevalence in numerous approved drugs and clinical candidates stems from its unique combination of structural flexibility and three-dimensional character, which medicinal chemists leverage to fine-tune both the efficacy and physicochemical properties of drug candidates.[1][2] The N-BP moiety often facilitates crucial cation-π interactions with target proteins and serves as a versatile anchor for optimizing stereochemistry to enhance potency and mitigate toxicity.[1][2]
Within this esteemed class of compounds lies 2-(1-Benzylpiperidin-4-yl)acetonitrile (CAS No: 78056-67-4), a versatile chemical intermediate.[3] Its structure combines the foundational N-benzylpiperidine core with a reactive cyanomethyl group. This nitrile functionality is a gateway to diverse chemical transformations; it can be readily hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in the construction of various heterocyclic systems.[4] This chemical dexterity makes it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting neurological disorders. For instance, the N-BP core is central to the structure of Donepezil, a leading treatment for Alzheimer's disease, and related structures are explored as sigma receptor modulators for neuropathic pain and as dual-target enzyme inhibitors.[2][5][6]
This guide provides a comprehensive technical overview of 2-(1-Benzylpiperidin-4-yl)acetonitrile, designed for researchers, chemists, and drug development professionals. We will delve into a robust synthetic methodology, detail its physicochemical and spectroscopic properties, discuss its applications, and outline critical safety protocols.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. The key properties of 2-(1-Benzylpiperidin-4-yl)acetonitrile are summarized below.
| Property | Value | Reference |
| CAS Number | 78056-67-4 | [3] |
| Molecular Formula | C₁₄H₁₈N₂ | [3][7] |
| Molecular Weight | 214.31 g/mol | [3][7] |
| Boiling Point | 348.9 °C at 760 mmHg | [3] |
| Density | 1.036 g/cm³ | [3] |
| Flash Point | 147.4 °C | [3] |
| Refractive Index | 1.541 | [3] |
| XLogP3 | 2.2 - 2.75 | [3] |
| Topological Polar Surface Area | 27.03 Ų | [3][7] |
| Hydrogen Bond Acceptor Count | 2 | [3][7] |
| Rotatable Bond Count | 3 | [3][7] |
Proposed Synthesis Methodology: A Rational Approach
While multiple synthetic routes can be envisioned, a highly reliable and scalable pathway involves a two-step sequence starting from the commercially available 1-Benzyl-4-hydroxypiperidine. This strategy hinges on the conversion of the hydroxyl group into a more effective leaving group, followed by a classical nucleophilic substitution with a cyanide anion.
Rationale: The direct displacement of a hydroxyl group is unfavorable due to its poor leaving group ability (as hydroxide, OH⁻). By converting it to a tosylate (-OTs), we create an excellent leaving group. The subsequent Sₙ2 reaction with sodium cyanide provides a clean and efficient method for carbon-carbon bond formation, yielding the desired nitrile.
Caption: Proposed two-step synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system based on well-established and high-yielding organic transformations.
Step 1: Synthesis of 1-Benzyl-4-(tosyloxy)piperidine
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-benzyl-4-hydroxypiperidine (10.0 g, 52.3 mmol) and anhydrous pyridine (80 mL).[8]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (11.0 g, 57.7 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into 400 mL of ice-cold water and stir vigorously for 30 minutes. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold diethyl ether to facilitate drying.
-
Purification: Dry the solid under vacuum to yield 1-benzyl-4-(tosyloxy)piperidine. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile
-
Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve the 1-benzyl-4-(tosyloxy)piperidine (15.0 g, 43.4 mmol) from the previous step in dimethyl sulfoxide (DMSO) (100 mL).
-
Reagent Addition: Add sodium cyanide (NaCN) (3.2 g, 65.1 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-(1-Benzylpiperidin-4-yl)acetonitrile.
Spectroscopic Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 2-(1-Benzylpiperidin-4-yl)acetonitrile.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H of benzyl group)
-
δ 3.50 (s, 2H, Ar-CH₂ -N)
-
δ 2.85-2.95 (m, 2H, equatorial H on piperidine C2/C6)
-
δ 2.30 (d, 2H, CH₂ -CN)
-
δ 2.00-2.10 (m, 2H, axial H on piperidine C2/C6)
-
δ 1.70-1.85 (m, 3H, piperidine C4-H and equatorial H on C3/C5)
-
δ 1.45-1.60 (m, 2H, axial H on piperidine C3/C5)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (quaternary Ar-C)
-
δ 129.5, 128.5, 127.5 (Ar-CH)
-
δ 118.0 (C≡N)
-
δ 63.0 (Ar-C H₂-N)
-
δ 53.0 (piperidine C2/C6)
-
δ 35.0 (piperidine C4)
-
δ 30.0 (piperidine C3/C5)
-
δ 24.0 (C H₂-CN)
-
-
FT-IR (KBr, cm⁻¹):
-
3050-3020 (Ar C-H stretch)
-
2950-2800 (Aliphatic C-H stretch)
-
2245 (C≡N stretch, characteristic sharp peak)
-
1600, 1495, 1450 (Ar C=C stretch)
-
1120 (C-N stretch)
-
-
Mass Spectrometry (EI):
-
Expected [M]⁺ at m/z = 214.15
-
Key fragmentation peak at m/z = 91 (tropylium ion, [C₇H₇]⁺), characteristic of a benzyl group.
-
Applications and Strategic Value in Drug Discovery
The utility of 2-(1-Benzylpiperidin-4-yl)acetonitrile extends beyond its role as a simple building block; it is a strategic starting point for generating libraries of pharmacologically active compounds.
Caption: Chemical transformations and therapeutic applications of the title compound.
-
Access to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (1-benzylpiperidin-4-yl)acetic acid. This acid is a versatile precursor for creating a wide range of amides and esters, allowing for systematic Structure-Activity Relationship (SAR) studies.
-
Synthesis of Ethylamine Derivatives: Catalytic hydrogenation or chemical reduction (e.g., with LiAlH₄) of the nitrile transforms it into a 2-(1-benzylpiperidin-4-yl)ethanamine. This primary amine serves as a crucial anchor point for introducing new functional groups and building more complex molecular architectures, such as those found in ligands for sigma receptors, which are targets for treating neuropathic pain.[5]
-
Foundation for Alzheimer's Disease Research: The N-benzylpiperidine core is a key component of Donepezil, a cornerstone therapy for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[2] This structural similarity makes 2-(1-Benzylpiperidin-4-yl)acetonitrile an attractive starting material for synthesizing novel Donepezil analogues and other potential multi-target ligands aimed at treating this complex neurodegenerative disorder.[6]
Safety, Handling, and Storage
GHS Hazard Information:
-
Hazard Statement: H302: Harmful if swallowed.[3]
-
Precautionary Statement: P264, P270, P301+P312, P330, P501.[3]
Handling:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.
-
Toxicity: As an organic nitrile, this compound should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact. Nitriles can be metabolized in the body to release cyanide, and exposure may cause delayed symptoms.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(1-Benzylpiperidin-4-yl)acetonitrile is more than a mere chemical; it is a strategic tool for innovation in drug discovery. Its synthesis is achievable through robust and scalable chemical methods, and its physicochemical properties are well-defined. The true value of this compound lies in the versatility of its nitrile group, which opens a gateway to a vast chemical space of potential therapeutic agents, particularly in the challenging field of neuroscience. For researchers and drug development professionals, a comprehensive understanding of this intermediate's synthesis, properties, and potential is crucial for unlocking its full contribution to the next generation of medicines.
References
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PubChem. (n.d.). 2-(1-Benzylpiperidin-1-ium-4-yl)acetonitrile. Retrieved from [Link]
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Kasturi Aromatics. (n.d.). Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide. Retrieved from [Link]
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PubMed. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Retrieved from [Link]
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PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]
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NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]
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Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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